molecular formula C9H7BrN2S2 B1345265 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine CAS No. 90484-42-7

5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine

Cat. No.: B1345265
CAS No.: 90484-42-7
M. Wt: 287.2 g/mol
InChI Key: OZSLQISXRKZGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine is a thiazole-based heterocyclic compound featuring a 4-bromophenyl sulfanyl substituent at the 5-position of the thiazole ring. Its synthesis typically involves condensation reactions between appropriate phenacyl bromides and thiazole precursors under optimized conditions (e.g., reduced reflux temperature and shortened reaction time) to achieve good yields . Structural characterization via spectroscopic techniques (NMR, IR, mass spectrometry) confirms its purity and molecular configuration .

Properties

IUPAC Name

5-(4-bromophenyl)sulfanyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S2/c10-6-1-3-7(4-2-6)13-8-5-12-9(11)14-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSLQISXRKZGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CN=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640032
Record name 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90484-42-7
Record name 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Thiourea and 4-Bromoacetophenone (Thiazole Ring Formation)

A common route to the thiazole core involves the reaction of 4-bromoacetophenone with thiourea under catalytic conditions (e.g., iodine catalyst) to yield 4-(4-bromophenyl)thiazol-2-amine as an intermediate. This intermediate serves as a key precursor for further functionalization.

  • Reaction conditions: Typically reflux in ethanol or other suitable solvents with iodine catalyst.
  • Yield: Moderate to high (65–85% depending on conditions).
  • Characterization: Confirmed by IR (N–H stretch ~817 cm⁻¹, C–Br stretch ~666 cm⁻¹), ¹H NMR, and melting point analysis.

This intermediate contains the thiazole ring with the 4-bromophenyl substituent and an amino group at the 2-position, which is essential for subsequent sulfanyl substitution.

Introduction of the Sulfanyl Group (Thioether Formation)

The sulfanyl linkage (–S–) connecting the 4-bromophenyl group to the thiazole ring is introduced by nucleophilic substitution or coupling reactions involving thiol or mercapto precursors.

  • One method involves reacting 2-(4-bromophenyl)-4-thiazolamine with a thiol-containing compound such as 2-mercapto-3-(2-methylphenyl)-2-propenoic acid in the presence of coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole monohydrate in dichloromethane.
  • The reaction is stirred for extended periods (e.g., 10 hours) at room temperature or under mild heating.
  • After filtration and drying, the product is isolated and purified, often by recrystallization from ethanol to obtain colorless block-shaped crystals.

Alternative Sulfonylation and Alkylation Routes

Another approach involves sulfonylation of 2-aminothiazole derivatives with 4-bromobenzenesulfonyl chloride in aqueous media with sodium acetate as a base at 80–85 °C for several hours. This yields N-sulfonylated intermediates, which can be further alkylated to introduce various substituents.

  • This method is useful for preparing related 2-aminothiazole sulfonamide derivatives but can be adapted for sulfanyl derivatives by modifying the nucleophile and reaction conditions.

Reaction Conditions and Yields Summary

Step Reactants / Reagents Conditions Yield (%) Notes
1. Thiazole ring formation 4-Bromoacetophenone + Thiourea + Iodine catalyst Reflux in ethanol, several hours 65–85 Intermediate 4-(4-bromophenyl)thiazol-2-amine
2. Sulfanyl group introduction 2-(4-Bromophenyl)-4-thiazolamine + 2-mercapto-3-(2-methylphenyl)-2-propenoic acid + EDC + HOBt Stirring in dichloromethane, 10 h, room temp Not explicitly reported Followed by recrystallization in ethanol
3. Sulfonylation (alternative) 2-Aminothiazole + 4-Bromobenzenesulfonyl chloride + Sodium acetate 80–85 °C, 4–8 h, aqueous medium ~80 Produces sulfonamide intermediates

Structural and Analytical Confirmation

  • Crystallographic data confirm the molecular structure, including bond lengths and angles within expected ranges for thiazole and aryl sulfanyl linkages.
  • The dihedral angle between the bromine-substituted benzene ring and the thiazole ring is approximately 15.42°, indicating slight twisting due to steric effects.
  • Intramolecular hydrogen bonding (N–H···S) and intermolecular hydrogen bonds stabilize the crystal structure.
  • Spectroscopic data (IR, ¹H NMR) support the presence of characteristic functional groups: N–H, C–Br, C–S, and thiazole ring vibrations.

Research Findings and Kinetic Insights

  • Studies on related bi-heterocyclic molecules containing thiazole rings indicate that reaction kinetics are influenced by substituent effects on the aromatic ring and the choice of coupling agents.
  • The use of carbodiimide coupling agents (e.g., EDC) and additives like HOBt improves reaction efficiency and yield in sulfanyl bond formation.
  • Computational studies suggest that the sulfanyl linkage contributes to the electronic properties of the molecule, potentially affecting biological activity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole vs. Thiadiazole Derivatives

5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine
  • Structural Difference : Replaces the thiazole core with a 1,3,4-thiadiazole ring.
  • Biological Activity: Exhibits broad-spectrum insecticidal, fungicidal, and anticancer activities.
  • Pharmacokinetics : Thiadiazoles are generally more lipophilic, which may influence bioavailability.
N-{5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-yl}-2-chloroacetamide
  • Structural Difference : Substitutes the sulfanyl group with a bromophenylmethyl moiety and adds a chloroacetamide side chain.
  • However, this modification may also increase toxicity risks .

Oxadiazole-Based Analogs

2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • Structural Difference : Features a 1,3,4-oxadiazole core with a 4-bromophenyl ketone substituent.
  • Biological Activity : Demonstrates 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%). The oxadiazole core’s electron-withdrawing nature may enhance stability under physiological conditions .
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
  • Key Compound : 8q (IC50 = 49.71 µM against α-glucosidase) outperforms some thiazole derivatives but is less potent than acarbose (38.25 µM). The indole-sulfanyl moiety may improve hydrophobic interactions with enzyme active sites .

Substituent Effects on Activity

Bromophenyl vs. Trifluoromethylbenzyl Groups
  • 5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine : The trifluoromethyl group increases electronegativity and metabolic stability compared to the bromophenyl group. This substitution may enhance blood-brain barrier penetration, relevant for CNS-targeted therapies .
Sulfanyl vs. Methylsulfanyl Linkages

Table 2: Pharmacokinetic and Structural Properties

Compound Molecular Weight LogP (Predicted) Key Substituent ADME Profile Notes
5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine ~285.2 g/mol 3.2 4-Bromophenyl sulfanyl Moderate solubility, CYP3A4 substrate
5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine 258.3 g/mol 3.8 Trifluoromethylbenzyl Enhanced metabolic stability
2-[3-(4-Bromophenyl)propan-3-one]-1,3,4-oxadiazole ~347.1 g/mol 4.1 Bromophenyl ketone High plasma protein binding

Biological Activity

5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H7BrN2S2C_9H_7BrN_2S_2 and a molecular weight of approximately 287.204 g/mol. Its structure features a thiazole ring substituted with a sulfanyl group and a para-bromophenyl moiety, which is believed to enhance its biological activity through various mechanisms.

Synthesis Methods

This compound can be synthesized through several methods, typically involving the following steps:

  • S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone.
  • Reduction of the corresponding ketone to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit microbial growth by disrupting essential metabolic pathways or induce apoptosis in cancer cells by targeting signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains and has shown effectiveness comparable to standard antibiotics like norfloxacin. In vitro studies demonstrated that derivatives of this compound possess enhanced antimicrobial efficacy due to the presence of electron-withdrawing groups like bromine .

Table 1: Antimicrobial Activity Comparison

CompoundActivityStandard Comparison
This compoundEffective against multiple strainsComparable to norfloxacin
p2High activity against MCF7 cell lineComparable to 5-fluorouracil
p3Moderate activity against Staphylococcus aureusComparable to fluconazole

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In particular, it has shown promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The compound's efficacy was assessed using the Sulforhodamine B (SRB) assay, revealing IC50 values that suggest significant cytotoxicity .

Table 2: Anticancer Activity Summary

CompoundCell Line TestedIC50 Value (µM)Comparison
p2MCF7<30Comparable to 5-fluorouracil
p3A431<25Higher than doxorubicin
p4U251<20Significant selectivity

Structure-Activity Relationship (SAR)

The SAR studies indicate that the para-bromophenyl group significantly enhances the compound's interaction with biological targets. The presence of halogen atoms is crucial for improving binding interactions through halogen bonding, which is essential in medicinal chemistry .

Notable Findings from SAR Studies

  • Electron-Withdrawing Groups : The presence of bromine increases the compound's lipophilicity and binding affinity.
  • Sulfanyl Group : Contributes to improved solubility and potential interactions with thiol-containing biomolecules.

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Screening : Another study highlighted that compounds with similar structural features showed significant cytotoxic effects on various cancer cell lines, underscoring the therapeutic potential of thiazole derivatives in oncology .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-amino-1,3-thiazole derivatives and 4-bromophenyl disulfides. Key parameters include solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalyst use (e.g., K₂CO₃). Optimized protocols achieve >80% yield by ensuring stoichiometric ratios and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and thiazole C-2 amine (δ 5.1–5.3 ppm) confirm substitution patterns.
  • Mass Spectrometry : Molecular ion peaks at m/z ~285 (M+H⁺) align with the molecular formula C₉H₈BrN₂S₂.
  • FT-IR : Stretching vibrations at 3350 cm⁻¹ (N-H) and 680 cm⁻¹ (C-Br) validate functional groups .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Methodological Answer : Use standardized assays such as:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Include positive controls (e.g., ciprofloxacin for antimicrobial, cisplatin for anticancer) and solvent controls (DMSO) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and what computational tools validate these effects?

  • Methodological Answer :

  • Replace the bromine atom with fluorine or chlorine to assess electronic effects on receptor binding.
  • Use docking simulations (AutoDock Vina) to predict interactions with targets like E. coli DNA gyrase or human kinases. Correlate with experimental IC₅₀ values .
  • Example : Fluorine analogs show enhanced antibacterial activity due to increased electronegativity and membrane penetration .

Q. What experimental strategies resolve contradictions in pharmacokinetic data (e.g., bioavailability vs. metabolic stability)?

  • Methodological Answer :

  • In vitro ADME : Microsomal stability assays (liver microsomes) to measure metabolic half-life.
  • Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption.
  • Cross-validate with in vivo pharmacokinetics in rodent models, focusing on Cmax and AUC discrepancies caused by cytochrome P450 metabolism .

Q. How can researchers elucidate the mechanism of action for anticancer activity using omics approaches?

  • Methodological Answer :

  • Transcriptomics : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2).
  • Proteomics : SILAC labeling to quantify changes in kinase activity (e.g., MAPK8/JNK1) linked to cell cycle arrest .
  • Validate targets via CRISPR-Cas9 knockout models to confirm phenotype rescue .

Q. What are the best practices for optimizing selectivity to minimize off-target effects in therapeutic applications?

  • Methodological Answer :

  • Selectivity profiling : Screen against a panel of 100+ kinases/enzymes (Eurofins Panlabs) to identify off-target binding.
  • Structure-activity relationship (SAR) : Introduce bulky substituents (e.g., methylphenoxy) to sterically hinder non-specific interactions .
  • Example : Adding a sulfonyl group reduced hERG channel binding by 60%, mitigating cardiac toxicity risks .

Data-Driven Research Questions

Q. How should researchers interpret variability in antimicrobial activity data across bacterial strains?

  • Methodological Answer :

  • Data Analysis : Use ANOVA to compare MIC values across species (e.g., Sp1 vs. Sp2 in ’s table). Post-hoc tests (Tukey HSD) identify significant differences.
  • Hypothesis : Variability may arise from efflux pump expression (e.g., Pseudomonas aeruginosa MexAB-OprM) or cell wall permeability. Confirm via efflux inhibitor assays (e.g., PAβN) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?

  • Methodological Answer :

  • Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀, Hill slope, and efficacy (Emax).
  • Report 95% confidence intervals and use bootstrapping for non-normal distributions. Cross-check with Spearman’s rank correlation for monotonic trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.